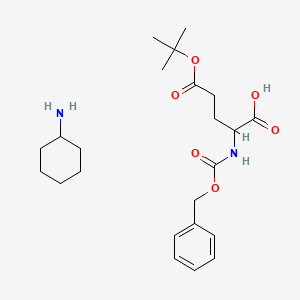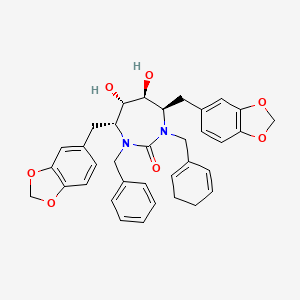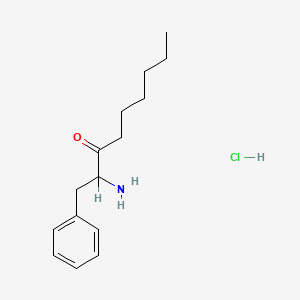
(+-)-2-Amino-1-phenyl-3-nonanone hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(±)-2-Amino-1-phenyl-3-nonanone hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an amino group, a phenyl group, and a nonanone backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (±)-2-Amino-1-phenyl-3-nonanone hydrochloride typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted ketone with an amine in the presence of a suitable catalyst. The reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (±)-2-Amino-1-phenyl-3-nonanone hydrochloride may involve large-scale reactions using optimized conditions to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(±)-2-Amino-1-phenyl-3-nonanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction of the ketone group can produce secondary alcohols.
Wissenschaftliche Forschungsanwendungen
(±)-2-Amino-1-phenyl-3-nonanone hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (±)-2-Amino-1-phenyl-3-nonanone hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The phenyl group can participate in π-π interactions, further influencing the compound’s biological activity. The nonanone backbone provides structural stability and influences the compound’s overall reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-phenyl-3-hexanone hydrochloride
- 2-Amino-1-phenyl-3-octanone hydrochloride
- 2-Amino-1-phenyl-3-decanone hydrochloride
Uniqueness
(±)-2-Amino-1-phenyl-3-nonanone hydrochloride is unique due to its specific nonanone backbone, which provides distinct chemical and biological properties compared to its shorter or longer chain analogs. This uniqueness can be leveraged in various applications, making it a valuable compound in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
7495-63-8 |
|---|---|
Molekularformel |
C15H24ClNO |
Molekulargewicht |
269.81 g/mol |
IUPAC-Name |
2-amino-1-phenylnonan-3-one;hydrochloride |
InChI |
InChI=1S/C15H23NO.ClH/c1-2-3-4-8-11-15(17)14(16)12-13-9-6-5-7-10-13;/h5-7,9-10,14H,2-4,8,11-12,16H2,1H3;1H |
InChI-Schlüssel |
XEJQRIRVWJTGNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)C(CC1=CC=CC=C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




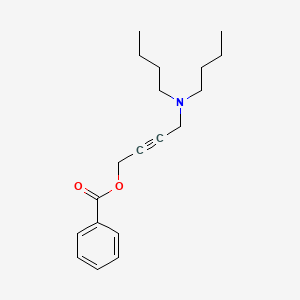
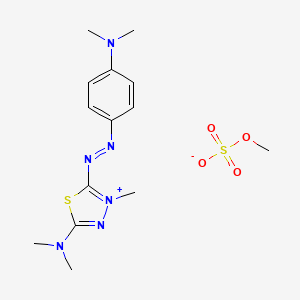
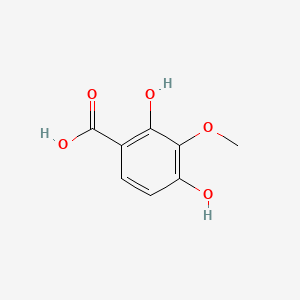
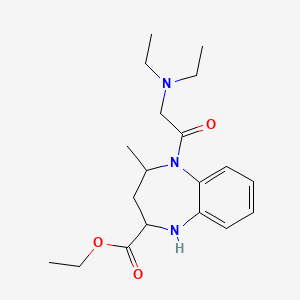

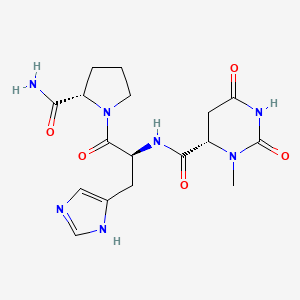
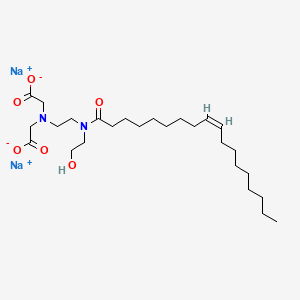
![3-Chloro-4-[[4-[[2-(dimethylamino)ethyl]ethylamino]phenyl]azo]-N,N,N-trimethylanilinium thiocyanate](/img/structure/B12704164.png)

